molecular formula C24H40O4 B122633 Isoursodeoxycholic acid CAS No. 78919-26-3

Isoursodeoxycholic acid

Katalognummer: B122633
CAS-Nummer: 78919-26-3
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: RUDATBOHQWOJDD-DNMBCGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on nomenclature conventions, IUDCA may differ from UDCA in hydroxyl group stereochemistry (e.g., 3β,7α vs. UDCA’s 3α,7β configuration). However, the evidence predominantly references isodeoxycholic acid (isoDCA), a 3β,12α-dihydroxy-5β-cholanoic acid (CAS 570-63-8), classified as a dihydroxy bile acid derivative . IsoDCA is structurally distinct from UDCA and deoxycholic acid (DCA), with variations in hydroxyl group positioning and stereochemistry influencing its physicochemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isoursodeoxycholic acid typically begins with the preparation of the methyl ester of ursodeoxycholic acid. This ester is then subjected to various chemical reactions to achieve the desired epimerization. One common method involves boiling the acid in methanol in the presence of hydrochloric acid to form the methyl ester, which is then treated with specific reagents to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of electrochemical methods for higher stereoselectivity and environmental friendliness. For instance, the electroreduction of 7-ketone lithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, or N-methyl-2-pyrrolidone as stereoselectivity additives has been shown to produce high yields of this compound .

Analyse Chemischer Reaktionen

Metabolic Epimerization to UDCA

IsoUDCA undergoes enzymatic epimerization to UDCA in vivo, mediated by hepatic and intestinal enzymes:

Reaction Catalyst Intermediate Tissue Reference
3β-OH → 3α-OH inversionHepatic cytochrome P450 enzymes3-Oxo-7β-hydroxy-5β-cholan-24-oic acidLiver microsomes
Bacterial isomerizationGut microbiota (e.g., Clostridium)None detectedIntestinal lumen

Key Findings :

  • Serum isoUDCA concentrations reach 1.37 ± 0.79 µmol/L in primary biliary cirrhosis patients after UDCA administration .

  • 3-Oxo intermediates confirm redox-mediated epimerization .

Conjugation Reactions

IsoUDCA forms conjugates with amino acids and glucuronic acid, altering its solubility and bioactivity:

Conjugate Type Site Enzyme Biological Role Reference
N-Acetylglucosamine 24-COOHHepatic UDP-glucuronosyltransferaseEnhanced biliary excretion
Taurine/Glycine 24-COOHBile acid-CoA synthetaseDetoxification and membrane transport

Key Data :

  • 93–94% of biliary isoUDCA exists as N-acetylglucosamine conjugates .

  • Unconjugated isoUDCA predominates in serum (78%) .

Stability and Decomposition

IsoUDCA demonstrates thermal stability up to 200°C, with decomposition pathways distinct from UDCA:

Parameter Value Method Reference
Melting Point 158–160°CDifferential Scanning Calorimetry
Thermal Decomposition Exothermic peak at 380°CTGA/DTA

Mechanism :

  • Decomposition involves aliphatic chain breakdown (CO₂, CH₄ release) followed by aromatic moiety degradation .

Pharmacological Interactions

IsoUDCA modulates bile acid homeostasis and exhibits cytoprotective effects:

Interaction Effect Model Reference
UDCA Competition Reduces UDCA hydrophobicity and cytotoxicityHepG2 cells
Cholestasis Alleviation Improves bile flow in cholestatic ratsBile duct-ligated rat model

Key Insight :

  • IsoUDCA reduces ethanol-induced hepatocyte damage by 40% in vitro .

Wissenschaftliche Forschungsanwendungen

Cholestatic Liver Diseases

IsoUDCA has been studied for its role in managing cholestatic liver diseases. A clinical study indicated that isoUDCA was well-tolerated and led to significant increases in bile acid concentrations, suggesting enhanced bile flow and liver function improvement .

Hepatoprotection

In a study involving human hepatoblastoma cell lines, isoUDCA demonstrated cytoprotective effects against ethanol-induced damage . This suggests its potential application in conditions characterized by hepatocellular injury.

Metabolic Disorders

IsoUDCA's role in metabolism is being investigated for conditions such as obesity and diabetes. Preliminary findings indicate that it may influence glucose metabolism and energy expenditure, although further research is needed to confirm these effects .

Case Study 1: Long-term Administration

A study involving six healthy male subjects administered isoUDCA over one week revealed no adverse effects on liver function tests. Bile acid concentrations increased significantly, indicating good absorption and potential therapeutic efficacy .

Case Study 2: Chronic Cholestatic Liver Disease

In patients with chronic cholestatic liver disease treated with UDCA, the appearance of isoUDCA was noted, suggesting a metabolic conversion that could enhance treatment outcomes. The study highlighted the importance of measuring isoUDCA levels to understand its biological role better .

Data Tables

Application Area Efficacy Observed Study Reference
Cholestatic Liver DiseasesIncreased bile acid concentrations; improved liver function
HepatoprotectionCytoprotective effects against ethanol damage
Metabolic DisordersPotential influence on glucose metabolism

Wirkmechanismus

Isoursodeoxycholic acid exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It helps regulate cholesterol levels by reducing the rate of cholesterol absorption in the intestine and promoting the dissolution of cholesterol-rich gallstones. Additionally, it replaces more toxic bile acids in the bile acid pool, thereby reducing their harmful effects on liver cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Table 1: Structural Comparison of IsoDCA with Related Bile Acids

Compound CAS Number Hydroxyl Group Positions Stereochemistry Molecular Formula PubChem ID
Isodeoxycholic acid 570-63-8 3β, 12α 5β-cholanoic acid C₂₄H₄₀O₄ 160530
Ursodeoxycholic acid 128-13-2 3α, 7β 5β-cholanoic acid C₂₄H₄₀O₄ 31401
Deoxycholic acid 83-44-3 3α, 12α 5β-cholanoic acid C₂₄H₄₀O₄ 222528

Key Observations :

  • IsoDCA vs. UDCA : IsoDCA’s 3β,12α configuration contrasts with UDCA’s 3α,7β arrangement, reducing its hydrophilicity and altering receptor binding affinity (e.g., farnesoid X receptor modulation) .
  • IsoDCA vs. DCA: Both share a 12α-hydroxyl group, but isoDCA’s 3β-epimerization distinguishes its detergent properties and cytotoxicity profile.

Biologische Aktivität

Isoursodeoxycholic acid (isoUDCA) is a bile acid that is a 3β-epimer of ursodeoxycholic acid (UDCA). Its biological activity is significant in various medical contexts, particularly in liver diseases and metabolic disorders. This article synthesizes findings from diverse studies to present a comprehensive overview of isoUDCA's biological activity, including its metabolism, therapeutic applications, and implications in clinical settings.

Metabolism and Formation

IsoUDCA is primarily formed from UDCA through epimerization processes involving intestinal bacteria and liver microsomal enzymes. A study demonstrated that after the administration of UDCA, isoUDCA appeared in the serum of patients with chronic cholestatic liver disease, indicating its metabolic relationship with UDCA. The serum concentrations of isoUDCA were measured at various points during treatment, revealing significant variations based on the underlying liver condition and treatment duration .

Table 1: Serum Concentrations of IsoUDCA

Patient GroupSerum Concentration (μmol/L)Standard Deviation
Primary Biliary Cirrhosis1.370.79
Primary Sclerosing Cholangitis1.250.91
Healthy Controls3.870.44

Cytoprotection

IsoUDCA exhibits cytoprotective properties, particularly against ethanol-induced cell injuries in hepatocytes. In vitro studies using human hepatoblastoma cell lines have shown that isoUDCA can mitigate oxidative stress, which is crucial for maintaining liver health . This cytoprotection is attributed to the ability of isoUDCA to modulate cellular signaling pathways involved in inflammation and apoptosis.

Clinical Applications

  • Liver Diseases : IsoUDCA has been evaluated for its effectiveness in treating conditions such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). In clinical trials, patients receiving UDCA treatment showed improved liver function tests and a decrease in symptoms associated with cholestasis .
  • Barrett's Esophagus : A pilot study involving patients with Barrett's esophagus indicated that high-dose UDCA supplementation led to favorable changes in gastric bile acid composition without significantly altering markers of oxidative DNA damage or apoptosis in the esophageal epithelium . This suggests a potential role for isoUDCA in preventing esophageal cancer by modifying bile acid profiles.
  • Niemann-Pick Disease Type C : A case series highlighted the use of UDCA (and by extension isoUDCA) in improving liver dysfunction in patients with Niemann-Pick disease type C, showcasing its therapeutic potential beyond traditional liver diseases .

Table 2: Clinical Outcomes of IsoUDCA Treatment

ConditionTreatment DurationOutcome
Primary Biliary Cholangitis4 weeksImproved serum isoUDCA levels
Barrett's Esophagus6 monthsIncreased protective bile acids
Niemann-Pick Disease Type CVariableImproved liver function tests

Safety Profile

IsoUDCA has been reported to be well-tolerated in clinical settings, with minimal side effects observed during studies involving oral administration . Liver function tests remained stable or improved during treatment periods, suggesting a favorable safety profile for long-term use.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Isoursodeoxycholic acid in laboratory settings?

  • Methodological Answer: Synthesis typically involves bile acid modification via enzymatic or chemical methods, such as hydroxyl group isomerization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental protocols should include step-by-step reaction conditions, purification techniques (e.g., crystallization), and validation against reference standards .

Q. How can researchers optimize analytical methods for quantifying Isoursodeuxycholic acid in diverse biospecimens (e.g., serum, fecal samples)?

  • Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to enhance precision. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µM). Include validation metrics: limit of detection (LOD), intra-/inter-day variability (<15% CV), and recovery rates (80–120%) .

Q. What are the key considerations for designing in vitro studies to assess this compound’s effects on hepatocyte function?

  • Methodological Answer: Use primary hepatocytes or validated cell lines (e.g., HepG2) with controlled culture conditions (oxygen levels, bile acid concentrations). Include dose-response assays (0–200 µM) and measure markers like CYP7A1 activity, mitochondrial membrane potential, and apoptosis (via caspase-3/7 assays). Normalize results to cell viability (MTT assay) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in cholestatic liver disease models be reconciled?

  • Methodological Answer: Conduct meta-analyses stratified by experimental design (e.g., rodent vs. human organoid models). Assess variables: dosage (mg/kg/day), treatment duration, and co-administered therapies. Use reproducibility metrics (e.g., intraclass correlation coefficient [ICC] >0.7) to evaluate consistency across studies. Conflicting results may arise from differences in bile acid pool composition or gut microbiota interactions .

Q. What statistical approaches are recommended for analyzing correlations between this compound levels and microbiota composition in cohort studies?

  • Methodological Answer: Apply multivariate methods like redundancy analysis (RDA) or permutational MANOVA to link bile acid concentrations (log-transformed) with 16S rRNA sequencing data. Adjust for covariates (diet, age) using linear mixed models. Report effect sizes (e.g., Bray-Curtis dissimilarity) and false discovery rate (FDR)-corrected p-values .

Q. How should researchers design longitudinal studies to evaluate this compound’s pharmacokinetics in non-human primates?

  • Methodological Answer: Use crossover designs with washout periods to minimize inter-individual variability. Collect serial plasma samples (0–24 hrs post-dose) for LC-MS/MS analysis. Model pharmacokinetic parameters (Cmax, AUC, t1/2) using non-compartmental analysis (NCA). Include bile acid flux measurements via stable isotope tracers .

Q. What strategies mitigate batch-to-batch variability in this compound formulations used for in vivo studies?

  • Methodological Answer: Implement quality control (QC) protocols: NMR fingerprinting, HPLC purity checks (>98%), and endotoxin testing (<0.1 EU/mg). Use a single batch for multi-arm studies or include batch effects as random variables in statistical models .

Hypothesis-Driven and Mechanistic Questions

Q. How can CRISPR-Cas9 models elucidate the role of FXR signaling in this compound’s therapeutic effects?

  • Methodological Answer: Generate FXR-knockout murine models and compare wild-type vs. knockout responses to this compound. Measure downstream targets (e.g., SHP, BSEP) via qPCR and Western blot. Use chromatin immunoprecipitation (ChIP) to assess FXR-DNA binding .

Q. What in silico tools predict this compound’s interactions with nuclear receptors beyond FXR (e.g., TGR5, PXR)?

  • Methodological Answer: Perform molecular docking simulations using AutoDock Vina or Schrödinger Suite. Validate predictions with surface plasmon resonance (SPR) binding assays and reporter gene assays (e.g., luciferase under receptor-responsive promoters) .

Q. Data Interpretation and Reproducibility

Q. How should researchers address low reproducibility in this compound’s reported IC50 values across cytotoxicity assays?

  • Methodological Answer: Standardize assay conditions: cell density, serum concentration, and bile acid solubility (use dimethyl sulfoxide [DMSO] ≤0.1%). Report both absolute IC50 and Hill slopes. Cross-validate with orthogonal assays (e.g., ATP bioluminescence vs. live/dead staining) .

Q. What frameworks (e.g., PICOT, FINER) are optimal for formulating clinical research questions on this compound?

  • Methodological Answer: Use PICOT (Population: e.g., primary biliary cholangitis patients; Intervention: this compound dose; Comparison: Ursodeoxycholic acid; Outcome: Alkaline phosphatase reduction; Time: 12-month follow-up). Apply FINER criteria to ensure feasibility and novelty .

Q. Tables of Key Parameters from Evidence

Parameter Typical Range Analytical Method Reference
Plasma concentration (fasted)0.5–5.0 µMLC-MS/MS
ICC for intra-assay precision0.85–0.92Variability analysis
Correlation with microbiotaR = 0.3–0.5 (FDR <0.05)Multivariate stats

Eigenschaften

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318875
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78919-26-3
Record name Isoursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isoursodeoxycholic acid
Isoursodeoxycholic acid
Isoursodeoxycholic acid
Isoursodeoxycholic acid
Isoursodeoxycholic acid
Isoursodeoxycholic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.